molecular formula C9H6N2O3S B5294536 2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide

2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide

Cat. No. B5294536
M. Wt: 222.22 g/mol
InChI Key: ORSTUUHDTOYPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide, also known as OTY or OTY-055, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.

Scientific Research Applications

2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that 2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. In addition, 2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The exact mechanism of action of 2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cellular processes such as cell growth, proliferation, and apoptosis. 2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. In addition, 2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide in lab experiments is its high potency, which allows for lower doses to be used. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide, including investigating its potential as a therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease. In addition, further studies are needed to elucidate the exact mechanism of action of 2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization and condensation with 2-cyanoacetamide. The final product is obtained through a series of purification steps and characterized using various spectroscopic techniques.

properties

IUPAC Name

6-oxo-N-(1,3-thiazol-2-yl)pyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-7-2-1-6(5-14-7)8(13)11-9-10-3-4-15-9/h1-5H,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSTUUHDTOYPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrane-5-carboxamide, 2-oxo-N-(2-thiazolyl)-

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